(R)-3-(piperidin-3-yl)benzoic acid HCl
Description
“(R)-3-(piperidin-3-yl)benzoic acid HCl” is a chiral small molecule characterized by a benzoic acid moiety linked to a piperidine ring at the 3-position. The stereochemistry at the piperidine ring’s chiral center (R-configuration) is critical for its biological activity and receptor binding specificity. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.
Properties
Molecular Formula |
C12H16ClNO2 |
|---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
3-[(3R)-piperidin-3-yl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(15)10-4-1-3-9(7-10)11-5-2-6-13-8-11;/h1,3-4,7,11,13H,2,5-6,8H2,(H,14,15);1H/t11-;/m0./s1 |
InChI Key |
SCXUCFMEOAIYIF-MERQFXBCSA-N |
Isomeric SMILES |
C1C[C@@H](CNC1)C2=CC(=CC=C2)C(=O)O.Cl |
Canonical SMILES |
C1CC(CNC1)C2=CC(=CC=C2)C(=O)O.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares “(R)-3-(piperidin-3-yl)benzoic acid HCl” with structurally or functionally related compounds, focusing on stereochemistry, substituent effects, and pharmacological relevance.
Key Observations:
Stereochemical Impact : The R-configuration in “this compound” confers higher target affinity compared to its S-isomer counterpart (e.g., highlights an 80:20 enantiomeric ratio favoring the R-form in similar scaffolds) .
Substituent Effects :
- Benzoic acid moiety : Enhances water solubility and enables hydrogen bonding with enzymatic active sites (e.g., kinase ATP pockets).
- Bulky aromatic groups (e.g., in N-(3-carboxy...ethyl ester ): Increase lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility .
Salt Forms : HCl salts (as in the target compound) generally exhibit better solubility than HBr or free bases, critical for oral bioavailability.
Pharmacological Divergence:
- Kinase Inhibition : The benzoic acid-piperidine scaffold is associated with ATP-competitive kinase inhibition, whereas imidazo-pyrrolo-pyrazine derivatives () target DNA repair pathways .
- Prodrug Strategies : Ethyl ester derivatives (e.g., N-(3-carboxy...ethyl ester ) are designed for passive diffusion, whereas the target compound’s free carboxylic acid may require active transport .
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